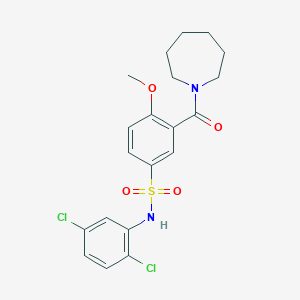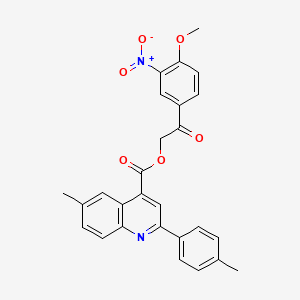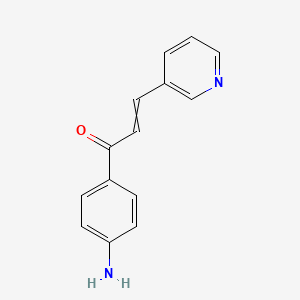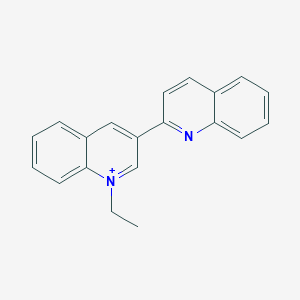
1-Ethyl-3-(quinolin-2-yl)quinolinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1’-Ethyl-[2,3’-biquinolin]-1’-ium is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry
Vorbereitungsmethoden
The synthesis of 1’-ethyl-[2,3’-biquinolin]-1’-ium can be achieved through various methods. One common approach involves the use of microwave-assisted synthesis, which is known for its efficiency and eco-friendliness. This method typically involves the reaction of quinoline derivatives under microwave irradiation, which accelerates the reaction and increases the yield . Another method involves the refluxing of specific reactants in the presence of suitable catalysts to form the desired compound .
Analyse Chemischer Reaktionen
1’-Ethyl-[2,3’-biquinolin]-1’-ium undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents and conditions used.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by others, leading to the formation of different derivatives
Common reagents used in these reactions include sulfuric acid, phosphoric acid, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1’-Ethyl-[2,3’-biquinolin]-1’-ium has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1’-ethyl-[2,3’-biquinolin]-1’-ium involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in the replication of viruses, thereby exhibiting antiviral properties .
Vergleich Mit ähnlichen Verbindungen
1’-Ethyl-[2,3’-biquinolin]-1’-ium can be compared with other quinoline derivatives such as:
Quinoline N-oxide: Known for its strong oxidizing properties.
Chloroquine: A well-known antimalarial drug.
Quinoline-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
What sets 1’-ethyl-[2,3’-biquinolin]-1’-ium apart is its unique structure, which imparts specific chemical and biological properties that are not found in other similar compounds .
Eigenschaften
Molekularformel |
C20H17N2+ |
|---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
1-ethyl-3-quinolin-2-ylquinolin-1-ium |
InChI |
InChI=1S/C20H17N2/c1-2-22-14-17(13-16-8-4-6-10-20(16)22)19-12-11-15-7-3-5-9-18(15)21-19/h3-14H,2H2,1H3/q+1 |
InChI-Schlüssel |
PXYNUEVXYQKXPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC[N+]1=CC(=CC2=CC=CC=C21)C3=NC4=CC=CC=C4C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4E)-5-methyl-4-[(2-methylphenyl)hydrazinylidene]-2-phenylpyrazol-3-one](/img/structure/B12470625.png)
![3-[4-[3-[4-(4,5-dihydro-1H-imidazol-2-yl)anilino]-3-oxoprop-1-enyl]phenyl]-N-[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]prop-2-enamide;dihydrochloride](/img/structure/B12470629.png)
![2-{[4-ethyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12470635.png)
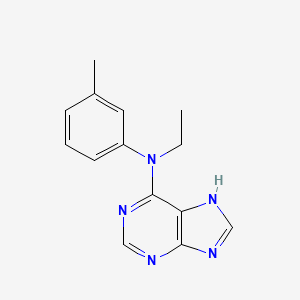
![ethyl 4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzoate](/img/structure/B12470651.png)

![4-methyl-N-[2-(morpholin-4-ylcarbonyl)phenyl]-3-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B12470677.png)

![Methyl 2-{[(3-{[(4-methylphenyl)sulfonyl]amino}phenyl)carbonyl]amino}benzoate](/img/structure/B12470686.png)
![4-chloro-N-(2-ethyl-6-methylphenyl)-3-[(2-methylphenyl)sulfamoyl]benzamide](/img/structure/B12470690.png)
